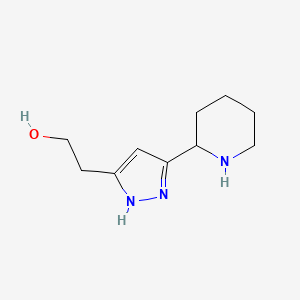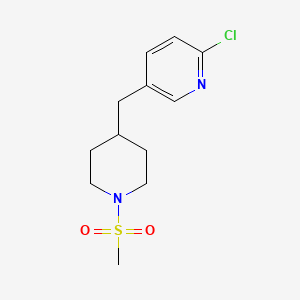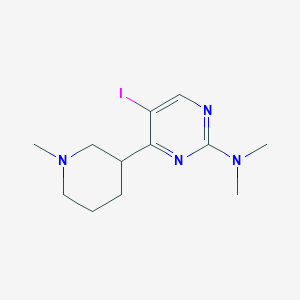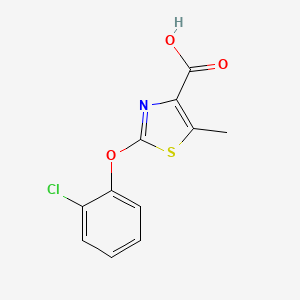
2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine
Übersicht
Beschreibung
“2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine” is a chemical compound with the molecular formula C10H14ClN3O2S . It belongs to the pyrazine family of compounds.
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine” is defined by its molecular formula C10H14ClN3O2S. The average mass is 275.755 Da and the monoisotopic mass is 275.049530 Da .Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Modulation
The compound has been studied for its potential in modulating serotonin receptors. Research shows that N-alkylated arylsulfonamide derivatives, related to the chemical structure of 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine, may offer a polypharmacological approach to treating complex diseases. These compounds have been identified as potent and selective 5-HT7 receptor antagonists and multifunctional 5-HT/dopamine receptor ligands, exhibiting distinct antidepressant-like and pro-cognitive properties in vivo, suggesting therapeutic potential for CNS disorders (Canale et al., 2016).
Antineoplastic Activity
A series of compounds structurally related to 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine, such as 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines, have been synthesized and evaluated for their antineoplastic activity. One such compound demonstrated significant activity against various leukemias and solid tumors, highlighting its potential as an antineoplastic agent (Shyam et al., 1993).
Potential in Anticonvulsant Therapy
Research has explored the anticonvulsant activity of compounds like 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, which share a similar structural motif with 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine. These compounds have demonstrated potent activity against maximal electroshock-induced seizures in rats, indicating their potential use in anticonvulsant therapy (Kelley et al., 1995).
Impact on Serotonergic Activity in Cardiac Function
The compound 6-chloro-2-(l-piperazinyl)-pyrazine (MK-212), closely related to 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine, has been observed to significantly increase the threshold for repetitive electrical activity in the canine cardiac ventricle through serotonergic activity, suggesting a role in modulating cardiac function and arrhythmias (Blatt et al., 1979).
Antiandrogenic Properties
Some steroidal sulfonylpyrazoles, which have a structural resemblance to 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine, have demonstrated antiandrogenic properties without possessing hormone agonist properties. This finding underlines their potential application in conditions necessitating antiandrogenic intervention (Christiansen et al., 1990).
Eigenschaften
IUPAC Name |
2-chloro-6-(1-methylsulfonylpiperidin-4-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2S/c1-17(15,16)14-4-2-8(3-5-14)9-6-12-7-10(11)13-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMONOHCDRTBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399182.png)

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1399184.png)

![1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B1399188.png)
![Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1399190.png)

![3-[6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl]propanoic acid](/img/structure/B1399193.png)



![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)
